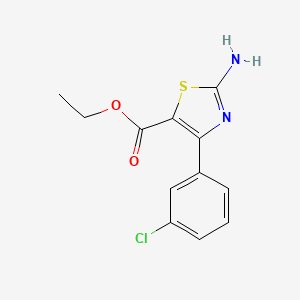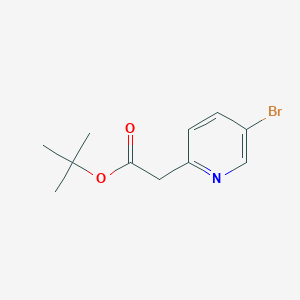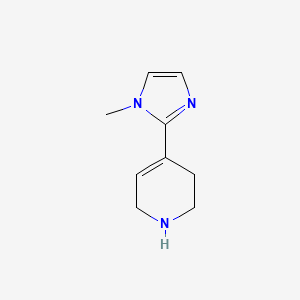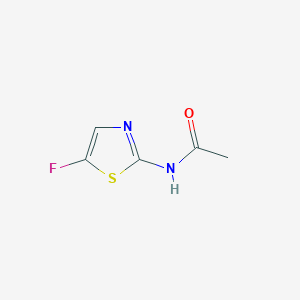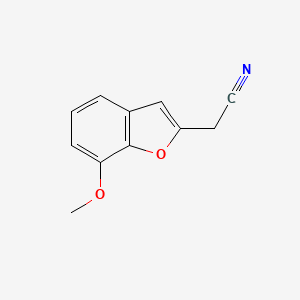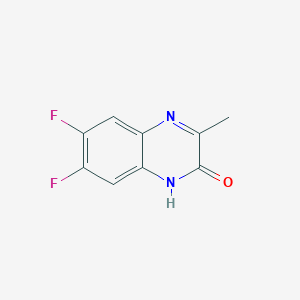
6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the reaction of 6,7-difluoroquinoxalin-2-one with methylating agents. For instance, the compound can be synthesized by reacting 6,7-difluoroquinoxalin-2-one with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile .
Another method involves the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature. This photoinduced reaction generates the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
科学的研究の応用
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
The mechanism of action of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
6,7-Difluoroquinoxalin-2-one: Lacks the methyl group at the 3 position but shares similar chemical properties.
6,7-Trifluoromethylquinoxalin-2-one: Contains a trifluoromethyl group instead of a difluoro group, leading to different biological activities.
3-Methylquinoxalin-2-one: Lacks the fluorine atoms at the 6 and 7 positions but has a similar core structure.
Uniqueness
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. The combination of these substituents makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H6F2N2O |
|---|---|
分子量 |
196.15 g/mol |
IUPAC名 |
6,7-difluoro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChIキー |
FMOBBPRFTMLFEM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


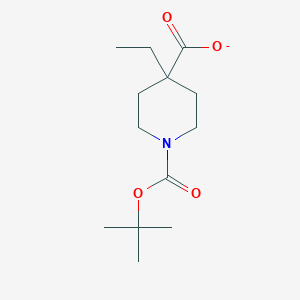
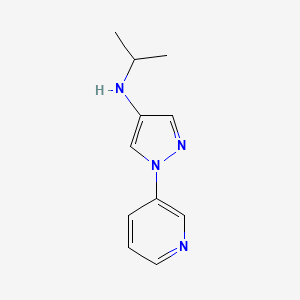
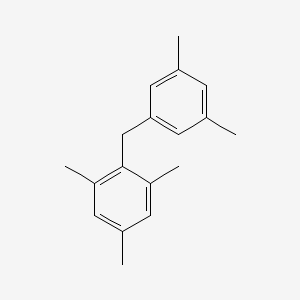
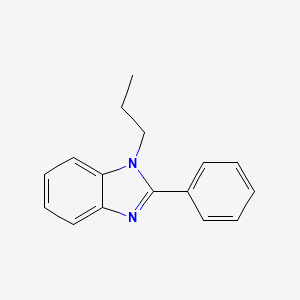
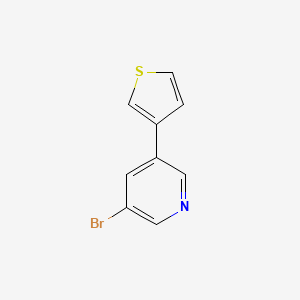

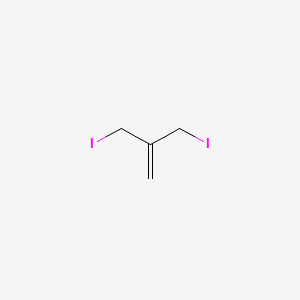
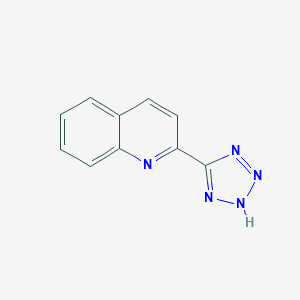
![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)
